(2-Chloro-3-(trifluoromethoxy)phenyl)boronic acid is a specialized organoboron compound that plays a significant role in organic synthesis, particularly in cross-coupling reactions. It is classified as a boronic acid derivative due to the presence of a boron atom bonded to a phenyl group that contains both chlorine and trifluoromethoxy substituents. The compound is recognized for its utility in various chemical reactions, including Suzuki coupling, which is essential for the formation of carbon-carbon bonds.
The compound can be sourced from various chemical suppliers, such as Sigma-Aldrich and FUJIFILM Wako Chemical Corporation. It is classified under organoboron compounds, specifically as a boronic acid due to its functional group characteristics. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-3-(trifluoromethoxy)phenylboronic acid, with the molecular formula and a molecular weight of 224.37 g/mol .
The synthesis of (2-Chloro-3-(trifluoromethoxy)phenyl)boronic acid involves several key steps:
For example, one method described involves heating a mixture of 3-bromo-5-(trifluoromethyl)phenylboronic acid with N-methyliminodiacetic acid in dimethylformamide at elevated temperatures for an extended period .
The molecular structure of (2-Chloro-3-(trifluoromethoxy)phenyl)boronic acid features:
The structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure. For instance, characteristic peaks in the IR spectrum may include those corresponding to hydroxyl groups and aromatic C-H stretches .
(2-Chloro-3-(trifluoromethoxy)phenyl)boronic acid is primarily utilized in cross-coupling reactions:
The efficiency of these reactions can be influenced by various factors, including catalyst choice, solvent effects, and temperature conditions .
The mechanism by which (2-Chloro-3-(trifluoromethoxy)phenyl)boronic acid participates in chemical reactions can be summarized in several steps:
This process is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science .
These properties make it suitable for various synthetic applications in organic chemistry .
(2-Chloro-3-(trifluoromethoxy)phenyl)boronic acid has several important applications:
Transition-metal catalysis represents the cornerstone methodology for synthesizing sterically encumbered boronic acids like (2-Chloro-3-(trifluoromethoxy)phenyl)boronic acid. Palladium-catalyzed Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) or pinacolborane with halogenated trifluoromethoxyarenes as substrates. The ortho-chloro and meta-trifluoromethoxy substituents impose significant steric and electronic challenges, necessitating tailored catalytic systems. Bulky, electron-rich phosphine ligands such as SPhos or XPhos mitigate protodeboronation and enhance transmetalation efficiency. A study demonstrated that potassium 2-ethylhexanoate minimizes acetate inhibition in the catalytic cycle, achieving >80% yield for analogous electron-deficient aryl bromides at 35°C with 0.5 mol% Pd loading [4] [6].
Copper catalysis offers a cost-effective alternative, particularly for aryl iodides. Copper(I) oxide with N,N′-dimethylethylenediamine (DMEDA) facilitates borylation of ortho-substituted arenes in DMSO at 60°C. This system tolerates the trifluoromethoxy group’s electronegativity without cleavage of the Ar-OCF₃ bond, a common side reaction under strongly basic palladium conditions [4]. Nickel catalysts like Ni(dppf)Cl₂ enable borylation of aryl chlorides—crucial given chloroarenes’ lower cost and reactivity. Recent advances show that micellar conditions in water with SPhos ligand and lipophilic bases achieve 70–90% yields for heteroaryl bromides, suggesting applicability to halogenated trifluoromethoxyarenes [4].
Table 1: Catalyst Systems for Halogenated Trifluoromethoxyarene Borylation
Catalyst | Ligand | Base | Substrate | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(OAc)₂ | SPhos | K₃PO₄ | Aryl bromide | 85 | [4] |
PdCl₂(dppf) | — | Et₃N | Aryl iodide | 78 | [4] |
CuI | DMEDA | K₂CO₃ | Aryl iodide | 70 | [4] |
NiCl₂(glyme) | dppf | KOᵗBu | Aryl chloride | 65 | [4] |
Pd(OAc)₂ (micellar) | SPhos | K₂-ethylhexanoate | Heteroaryl Br | 89 | [4] |
Key challenges include suppressing boroxine formation and competitive hydrodehalogenation. Steric hindrance from ortho-chloro substituents slows transmetalation, requiring higher temperatures (80–100°C) or microwave assistance. The trifluoromethoxy group’s strong electron-withdrawing nature necessitates careful base selection to avoid decomposition; bulky alkoxides like potassium tert-butoxide outperform carbonates [6] [8].
Photoinduced borylation circumvents traditional steric limitations by leveraging radical intermediates, enabling functionalization of ortho-substituted arenes inaccessible via ionic mechanisms. Metal-free protocols utilize electron donor-acceptor (EDA) complexes between halogenated arenes and photosensitizers. For example, 2-naphthol forms an EDA complex with (2-chloro-3-(trifluoromethoxy)phenyl)halide, undergoing single-electron transfer under visible light (450 nm) to generate aryl radicals. These radicals react with bis(catecholato)diboron (B₂cat₂) or B₂pin₂, yielding boronic esters hydrolyzable to the target acid [4]. Phenothiazine-based photocatalysts facilitate borylation of electron-deficient substrates at ambient temperature without inert atmospheres. This method achieves 60–75% yields for ortho-substituted chloroarenes, as confirmed by ¹¹B nuclear magnetic resonance spectroscopy [4].
Transition-metal photoredox systems merge radical initiation with metal-mediated borylation. Iridium-based catalysts (e.g., fac-Ir(ppy)₃) activate aryl halides via single-electron reduction, generating aryl radicals that attack diboron reagents. A study demonstrated >70% yield for ortho-chloroiodobenzene using B₂pin₂ and 2 mol% Ir(ppy)₃ under blue LED irradiation [4]. The trifluoromethoxy group remains intact due to mild reaction conditions (25–40°C).
Mechanistic advantages:
Limitations arise with chloroarenes due to stronger C–Cl bonds; bromo or iodo substrates are preferred. Recent advances employ pyridine-stabilized boryl radicals, which exhibit enhanced selectivity for sterically congested sites [4].
Solvent choice critically influences boronic acid yield and purity by modulating boroxine equilibria and reagent solubility. For (2-Chloro-3-(trifluoromethoxy)phenyl)boronic acid, ethereal solvents (e.g., tetrahydrofuran, dipropyl ether) enhance solubility 3–5-fold over hydrocarbons. Ketones like 3-pentanone offer intermediate polarity but risk ketal formation with boronic acids [1] [2].
Table 2: Solubility of Analogous Boronic Acids in Organic Solvents (25°C)
Solvent | Class | Solubility (g/L) | Boroxine Content |
---|---|---|---|
Dipropyl ether | Ether | 48.2 | 8–12% |
Tetrahydrofuran | Ether | 42.7 | 10–15% |
3-Pentanone | Ketone | 31.5 | 15–20% |
Acetone | Ketone | 28.9 | 20–25% |
Chloroform | Chloroalkane | 18.3 | 5–8% |
Methylcyclohexane | Hydrocarbon | 2.1 | 30–40% |
Ethers promote monomeric boronic acid stabilization via Lewis acid-base interactions, suppressing boroxine cyclization. In dipropyl ether, phenylboronic acid solubility reaches 48.2 g/L at 25°C, versus 2.1 g/L in methylcyclohexane [2]. Ketones, however, accelerate boroxine formation due to water miscibility; acetone dissolves >20% water, shifting dehydration equilibrium toward trimeric anhydrides. Nuclear magnetic resonance studies confirm boroxine concentrations of 20–25% in acetone versus 8–12% in dipropyl ether for meta-substituted phenylboronic acids [1].
Solvent design principles:
Water content is pivotal: >500 ppm shifts equilibria toward boronic acid, but hinders esterification. Anhydrous ethereal systems balance solubility and low boroxine formation, making them ideal for synthesizing hydrolysis-sensitive derivatives [1] [8].
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